molecular formula C25H23ClN2O5S B12180274 ethyl (2E)-2-(2-chlorobenzylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2E)-2-(2-chlorobenzylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12180274
M. Wt: 499.0 g/mol
InChI Key: MVKUDAIJJFAODE-DEDYPNTBSA-N
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Description

Ethyl (2E)-2-(2-chlorobenzylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the thiazolopyrimidine class This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core, substituted with various functional groups such as chlorobenzylidene, dimethoxyphenyl, and carboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-(2-chlorobenzylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-chlorobenzaldehyde with 3,4-dimethoxyacetophenone in the presence of a base to form the corresponding chalcone. This intermediate is then reacted with ethyl cyanoacetate and thiourea under basic conditions to form the thiazolopyrimidine core. The final step involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-(2-chlorobenzylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazolopyrimidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-(2-chlorobenzylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is not fully understood but is believed to involve interactions with specific molecular targets. The compound’s structure allows it to interact with enzymes, receptors, or other biomolecules, potentially inhibiting or modulating their activity. Pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Ethyl (2E)-2-(2-chlorobenzylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives:

    Ethyl (2E)-2-(2-bromobenzylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: Similar structure but with a bromine atom instead of chlorine.

    Ethyl (2E)-2-(2-fluorobenzylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: Similar structure but with a fluorine atom instead of chlorine.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

Ethyl (2E)-2-(2-chlorobenzylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate (CAS: 300377-28-0) is a complex heterocyclic compound with potential biological activities. This article reviews its biological properties, including antimicrobial, antiviral, and cytotoxic effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound has a molecular formula of C25H23ClN2O5S and a molecular weight of 499.0 g/mol. Its structure features a thiazole-pyrimidine framework that is significant for its biological activity.

PropertyValue
Molecular FormulaC25H23ClN2O5S
Molecular Weight499.0 g/mol
CAS Number300377-28-0

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to thiazole and pyrimidine derivatives. For instance, derivatives similar to this compound have shown significant bactericidal effects against various strains of bacteria, including Staphylococcus aureus and other Gram-positive organisms .

Case Study:
In a comparative study on thiazole derivatives, it was found that certain compounds exhibited Minimum Inhibitory Concentrations (MICs) as low as 10 µg/mL against resistant strains of Staphylococcus aureus (MRSA) . This suggests that the compound may possess similar or enhanced antibacterial properties.

Antiviral Activity

Thiazole-based compounds have also been investigated for their antiviral properties. For example, derivatives have demonstrated effectiveness against viruses such as HSV and HCV. The mechanism often involves inhibition of viral replication through interference with viral enzymes or host cell pathways.

Research Finding:
A study evaluating thiazole derivatives for antiviral activity revealed that some compounds inhibited HSV replication by over 90% at concentrations around 50 µM while maintaining low cytotoxicity levels (CC50 > 600 µM) . This indicates a favorable therapeutic index for compounds within this class.

Cytotoxicity

The cytotoxic effects of this compound need careful evaluation. Preliminary studies suggest that while some derivatives exhibit cytotoxic effects on cancer cell lines at high concentrations (e.g., >100 µM), others enhance cell viability at lower doses .

Table: Cytotoxicity Results

CompoundCell LineConcentration (µM)Viability (%)
AL92910075
BA54950120
CHepG220090

Properties

Molecular Formula

C25H23ClN2O5S

Molecular Weight

499.0 g/mol

IUPAC Name

ethyl (2E)-2-[(2-chlorophenyl)methylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C25H23ClN2O5S/c1-5-33-24(30)21-14(2)27-25-28(22(21)16-10-11-18(31-3)19(12-16)32-4)23(29)20(34-25)13-15-8-6-7-9-17(15)26/h6-13,22H,5H2,1-4H3/b20-13+

InChI Key

MVKUDAIJJFAODE-DEDYPNTBSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)/C(=C\C4=CC=CC=C4Cl)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)C(=CC4=CC=CC=C4Cl)S2)C

Origin of Product

United States

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